[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is an organic compound that features a dichlorobenzyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with an appropriate oxadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can modulate its electronic properties. This combination can result in specific biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the combination of the dichlorobenzyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H8Cl2N2O2 |
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Molecular Weight |
259.09 g/mol |
IUPAC Name |
[3-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-9-13-10(5-15)16-14-9/h1-3,15H,4-5H2 |
InChI Key |
LSERHOQHTJTYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NOC(=N2)CO)Cl |
Origin of Product |
United States |
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